molecular formula C14H14BrFO5 B2727653 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate CAS No. 1803608-95-8

1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate

Cat. No. B2727653
CAS RN: 1803608-95-8
M. Wt: 361.163
InChI Key: ZRFBAFIUHGHMIQ-UHFFFAOYSA-N
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Description

“1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate” is a chemical compound with the CAS Number: 1432681-52-1 . It has a molecular weight of 361.16 . The compound is typically stored at 4 degrees Celsius and is usually in an oil form .


Molecular Structure Analysis

The IUPAC name for this compound is diethyl 2-(4-bromo-2-fluorobenzoyl)malonate . The InChI code for this compound is 1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.16 . It is usually in an oil form . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Nucleophilic Reactions of Electron-deficient Pyridone Derivatives : The study by Matsumura, Ariga, and Tohda (1979) investigated the reactions of 1-substituted 3,5-dinitro-4-pyridones with diethyl sodio-3-oxopentanedioate, yielding 1-substituted 3,5-bis(ethoxycarbonyl)-4-pyridones and sodio-1,3-dinitro-2-propane. This research highlights the versatility of reactions involving keto esters and pyridones, which could be relevant for compounds like 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate (Matsumura, Ariga, & Tohda, 1979).

  • One-Pot Synthesis Catalyzed by Ionic Liquid : Gong, Fang, Wang, Zhou, and Liu (2009) described a one-pot synthesis of dibenzo[xanthenes], catalyzed by an ionic liquid. This method, characterized by high yields and simplicity, could potentially be applied to the synthesis of derivatives of this compound (Gong et al., 2009).

Material Science and Industrial Applications

  • Benzoate Plasticizer for Polyvinyl Chloride : Maydanova, Lakeev, Ishalina, and Nikitina (2020) explored the synthesis of a new benzoate plasticizer for polyvinyl chloride based on a 2-ethylhexanol by-product. This research is significant for industrial applications, particularly in the development of plasticizers, which might involve the use of compounds like this compound (Maydanova et al., 2020).

  • Downstream Processing of Biologically Produced Diols : Xiu and Zeng (2008) reviewed the recovery and purification methods for biologically produced diols like 1,3-propanediol and 2,3-butanediol. Their findings could offer insights into the processing of similar compounds, including this compound (Xiu & Zeng, 2008).

  • Ruthenium-Catalyzed Hydrohydroxyalkylation : McInturff, Mowat, Waldeck, and Krische (2015) described a ruthenium-catalyzed hydrohydroxyalkylation process for converting vicinal diols to corresponding lactones. This method could be applicable to the modification or synthesis of compounds like this compound (McInturff et al., 2015).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFBAFIUHGHMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Br)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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